molecular formula C21H21N3O3S B4512572 N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B4512572
M. Wt: 395.5 g/mol
InChI Key: CPAWXZZVCYIQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves the use of p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K). These compounds act as simple equivalents of N-acetamide nucleophiles and are refined versions of the benzyl N-acetylcarbamate potassium salt (BENAC-K), demonstrating stable and easy-to-handle characteristics. They react with various alkyl halides and sulfonates to afford substituted products in good yields. The acetyl groups in the substituted products can be removed using K2CO3 in methanol, allowing for further synthetic modifications (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide has been elucidated through various analytical techniques. For instance, coordination complexes constructed from pyrazole-acetamide derivatives have been characterized by infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), demonstrating the importance of these techniques in understanding the molecular structure (Chkirate et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide highlight its reactivity and the role of its functional groups. The interaction with alkyl halides and sulfonates, leading to substituted products, showcases the compound's versatility in chemical transformations. The ability to undergo cleavage under mild acidic conditions further illustrates its chemical reactivity (Sakai et al., 2022).

Physical Properties Analysis

The physical properties of compounds similar to N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are typically influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical agents and stability under various conditions, are essential for understanding the applications and handling of N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide. The compound's ability to act as a nucleophile in reactions with alkyl halides and sulfonates, and its transformation into N-alkylacetamides, highlight its chemical versatility and potential for further chemical modifications (Sakai et al., 2022).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-17-7-3-15(4-8-17)13-22-20(25)14-24-21(26)12-11-19(23-24)16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAWXZZVCYIQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.